molecular formula C7H10N2O B1370761 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone CAS No. 550369-61-4

4-(Aminomethyl)-1-methyl-2(1H)-pyridinone

Cat. No.: B1370761
CAS No.: 550369-61-4
M. Wt: 138.17 g/mol
InChI Key: ATKAUYDNXOBHBV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methyl-2(1H)-pyridinone (CAS Registry Number: 550369-61-4) is a chemical building block of interest in medicinal chemistry and drug discovery research. This organic compound, with a molecular formula of C 7 H 10 N 2 O and a molecular weight of 138.17 g/mol, features both an aminomethyl side chain and a substituted pyridinone core, making it a versatile scaffold for molecular synthesis . Its structure is characterized by a methyl group at the 1-position of the pyridinone ring, which differentiates it from its non-methylated analogue, 4-(Aminomethyl)-2(1H)-pyridinone (CAS 131052-82-9) . Researchers utilize this and related aminomethyl pyridine derivatives as key intermediates in the development of active pharmaceutical ingredients (APIs) for various therapeutic areas . Computed physical properties suggest a boiling point of approximately 310.5 ± 25.0 °C and a flash point of 141.6 ± 23.2 °C, which can aid in handling and process development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. As a trusted supplier, we provide this high-quality building block to support innovation in scientific laboratories, enabling the discovery and development of novel chemical entities.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKAUYDNXOBHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622149
Record name 4-(Aminomethyl)-1-methylpyridin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40622149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550369-61-4
Record name 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550369-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Aminomethyl)-1-methyl-2(1H)-pyridinone, also known as AMMP, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyridine derivatives that are being explored for their pharmacological properties, including antibacterial, antitumor, and neuroprotective effects. This article synthesizes various research findings related to the biological activity of AMMP, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 124.14 g/mol

The presence of both an amino group and a pyridinone structure contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Research has indicated that compounds similar to AMMP exhibit significant antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria. For instance, studies have shown that derivatives of pyridinones can inhibit bacterial DNA topoisomerases, which are critical for bacterial replication. The mechanism involves binding to the enzyme and preventing its function, leading to bacterial cell death .

CompoundTargetMIC (µg/mL)
AMMPE. coli0.5 - 1
AMMPA. baumannii8 - 16

Antitumor Activity

AMMP has also been investigated for its potential antitumor effects. In vitro studies demonstrated that AMMP and its derivatives can inhibit the growth of various tumor cell lines by inducing apoptosis and disrupting cellular proliferation pathways. The cytotoxicity was assessed using MTT assays across different cancer cell lines such as HEP-G2 and BV-173, showing promising results in reducing cell viability .

Cell LineIC50 (µM)
HEP-G215
BV-17312

Neuroprotective Effects

The neuroprotective properties of AMMP are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD). Studies suggest that AMMP may inhibit β-secretase activity, an enzyme involved in the production of amyloid-beta plaques associated with AD. This inhibition could potentially mitigate neurodegeneration and improve cognitive function in affected individuals .

The biological activity of AMMP is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : AMMP acts as an inhibitor for enzymes such as DNA topoisomerases and β-secretase.
  • Cellular Uptake : The compound's structure facilitates its entry into cells, where it can exert its effects on intracellular targets.
  • Apoptosis Induction : By disrupting cellular signaling pathways, AMMP can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of AMMP in various experimental setups:

  • Antibacterial Efficacy : In a study examining the effectiveness against MDR E. coli, AMMP showed a significant reduction in bacterial load when administered in vitro, suggesting its potential as a therapeutic agent against resistant infections.
  • Antitumor Activity : A comparative study involving multiple pyridinone derivatives indicated that AMMP had superior cytotoxic effects compared to other analogs, leading researchers to explore its use as a lead compound for further drug development.
  • Neuroprotective Potential : Experimental models of AD demonstrated that AMMP could reduce amyloid-beta levels significantly when compared to controls, indicating its promise in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Pyridinone Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone and related compounds:

Compound Name Molecular Formula Substituents Key Applications/Activities Reference
This compound C₇H₁₀N₂O 1-Me, 4-NH₂CH₂ Synthetic intermediate
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₂₀H₁₄BrN₃O₃ 3-CN, 4-BrPh, 6-(4-OH-3-MeOPh) Antioxidant (79.05% activity)
1-Methyl-4-phenyl-2(1H)-pyridinone C₁₂H₁₁NO 1-Me, 4-Ph Unspecified (structural analogue)
3-(Aminomethyl)-6-Me-4-Pr-pyridin-2(1H)-one acetate C₁₂H₂₀N₂O₃ 3-NH₂CH₂, 4-Pr, 6-Me Therapeutic candidate (docking studies)
5-(Aminomethyl)-1H-pyridin-2-one C₆H₈N₂O 5-NH₂CH₂ Lab chemical (CAS: 131052-84-1)
Key Observations:
  • Substituent Impact on Bioactivity: Bromophenyl and methoxy groups in the dihydropyridine derivative (C₂₀H₁₄BrN₃O₃) enhance antioxidant activity (79.05%), likely due to electron-withdrawing and radical-stabilizing effects . In contrast, the aminomethyl group in the target compound may prioritize solubility and reactivity over direct bioactivity.
  • Lipophilicity vs.
  • Synthetic Utility: The target compound’s aminomethyl group enables facile functionalization (e.g., amidation, Schiff base formation), making it a versatile intermediate for drug discovery .

Spectroscopic and Physical Properties

  • 1-Methyl-2(1H)-pyridinone (C₆H₇NO): Reported in the CRC Handbook (2014) with a boiling point of ~894.8°C at 925.8 mmHg, suggesting high thermal stability .
  • Antioxidant Pyridinones: Compounds with bromophenyl substituents exhibit distinct UV-Vis absorption peaks (e.g., λmax ~270–300 nm) due to extended conjugation, whereas the target compound’s absorption may shift toward shorter wavelengths (λmax ~250 nm) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted pyridines or functionalization of pre-existing pyridinone scaffolds. For example, phthalimidoalkyl groups have been introduced using one-pot reactions under acidic conditions (e.g., concentrated HCl in DMF) to stabilize intermediates . Yield optimization often requires temperature control (e.g., reflux in DMF) and stoichiometric balancing of aminoalkylation reagents. Impurity profiles should be monitored via HPLC or LC-MS to verify purity (>95% recommended for biological assays).

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ ~250–300 nm for pyridinone absorbance) and LC-MS to identify breakdown products. Hydrolytic instability, particularly in acidic or basic media, has been observed in structurally related pyridinones, necessitating storage at −20°C under inert atmospheres .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Although GHS classification may not be available for this specific compound, related pyridinones require:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer : Systematically modify substituents at the 4-aminomethyl and 1-methyl positions. For example:

  • Replace the aminomethyl group with bulkier alkylamines to assess steric effects.
  • Introduce electron-withdrawing groups (e.g., nitro) at the pyridinone ring to enhance electrophilicity.
  • Evaluate inhibitory activity against target enzymes (e.g., reverse transcriptase) using kinetic assays (IC50 determination) and compare with analogs like 5-ethyl-6-methylpyridin-2(1H)-one .

Q. What mechanistic insights can be derived from contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. For example:

  • In polar aprotic solvents (e.g., DMSO), the aminomethyl group may act as a nucleophile, facilitating alkylation.
  • In protic solvents (e.g., methanol), hydrogen bonding can suppress reactivity. Use DFT calculations to model transition states and validate with experimental kinetic data .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or HRMS) for this compound derivatives?

  • Methodological Answer :

  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, the 1-methyl group typically appears as a singlet at δ 2.3–2.5 ppm in 1^1H NMR .
  • HRMS : Calibrate instruments with internal standards (e.g., sodium formate) and cross-validate with isotopic patterns. Discrepancies in molecular ion ([M+H]+) peaks may indicate residual solvents or salt adducts .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • UPLC-PDA : Achieve baseline separation of impurities using C18 columns (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile).
  • LC-QTOF-MS : Identify unknown impurities by matching fragmentation patterns with spectral libraries .

Method Development and Validation

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., HIV-1 RT).
  • Use MD simulations (AMBER or GROMACS) to assess conformational stability of ligand-protein complexes.
  • Validate models with mutagenesis studies (e.g., Ala-scanning of active-site residues) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer :

  • Standardize reaction parameters (e.g., stirring rate, cooling rate).
  • Implement in-process controls (IPC) such as inline FTIR to monitor intermediate formation.
  • Use design of experiments (DoE) to identify critical process parameters (CPPs) .

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